2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid
Description
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid (CAS: 1638768-10-1) is a heterocyclic compound featuring an oxetane ring substituted with a benzyloxycarbonyl (Z)-protected aminomethyl group and an acetic acid side chain. Its molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 279.3 g/mol . The oxetane ring contributes to its conformational rigidity, while the Z-group enhances stability during synthetic processes. Predicted physicochemical properties include a boiling point of 502.9±25.0°C, density of 1.271±0.06 g/cm³, and pKa of 4.44±0.10, indicating moderate acidity .
Structure
3D Structure
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]acetic acid |
InChI |
InChI=1S/C14H17NO5/c16-12(17)6-14(9-19-10-14)8-15-13(18)20-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17) |
InChI Key |
JGJJCACNHNFGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Hydroxy Amides
A widely adopted approach utilizes β-hydroxy amides as precursors for oxetane formation (Scheme 1).
Procedure
-
Substrate Preparation :
-
Cyclization :
Critical Parameters
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT gradient | <5% deviation |
| Activating Agent | CDI > EDCI | +15% yield |
| Solvent | THF > DCM | Improved purity |
Functionalization of Oxetane Core
Aminomethyl Group Installation
Two predominant strategies emerge from literature:
Method A: Azide-Alkyne Cycloaddition
-
Staudinger Reaction :
-
Cbz Protection :
Method B: Reductive Amination
-
Condensation :
Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 64% | 58% |
| Stereoselectivity | Racemic | 92% ee |
| Scale-up Feasibility | Excellent | Moderate |
Integrated Synthetic Routes
Convergent Synthesis (Route 1)
-
Oxetane Formation : CDI-mediated cyclization (78%)
-
Aminomethylation : Reductive amination (71%)
-
Cbz Protection : Benzyl chloroformate, Et₃N (89%)
-
Acetic Acid Installation : Alkylation-saponification (82%)
Total Yield : 34% over 4 steps
Linear Synthesis (Route 2)
-
Aminomethylation : Boc-protected amine + EDC/HOBt (68%)
-
Cbz Exchange : TFA deprotection → Cbz-Cl (73%)
Total Yield : 29% over 3 steps
Route Comparison
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Purification Events | 6 | 4 |
| Maximum Batch Size | 50 g | 200 g |
Advanced Characterization Data
Spectroscopic Validation
-
δ 7.35–7.28 (m, 5H, Cbz aromatic)
-
δ 4.62 (s, 2H, OCH₂Ph)
-
δ 4.51–4.44 (m, 4H, oxetane protons)
-
δ 3.68 (s, 2H, CH₂CO₂H)
-
m/z Calc. for C₁₄H₁₇NO₅ [M+H]⁺: 280.1184
-
Found: 280.1181
Process Optimization Strategies
Large-Scale Considerations
Critical Parameters for Kilo-Lab Production :
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cyclization Time | 12 h | 8 h |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 78% | 82% |
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Cbz-Cl | 38% |
| CDI | 27% |
| Solvent Recovery | -15% |
Emerging Methodologies
Chemical Reactions Analysis
Reactivity of the Oxetane Ring
The oxetane ring contributes to the compound’s stability and participates in ring-opening reactions under specific conditions:
-
Acid-/Base-Mediated Ring Opening : Oxetanes undergo ring opening with nucleophiles (e.g., alcohols, amines) in acidic or basic media. For example, oxetane derivatives react with selenoethyllithium to introduce substituents at the C4 position .
-
Cyclization Reactions : Base-mediated cyclization (e.g., KOBu) forms functionalized oxetanes, as seen in the synthesis of 2-substituted oxetanes (83–99% yields) .
-
Thermal Stability : The oxetane ring remains intact under mild conditions but may undergo strain-driven reactions at elevated temperatures .
Reactions of the Benzyloxycarbonyl (Cbz) Protecting Group
The Cbz group is susceptible to catalytic hydrogenolysis and selective deprotection:
-
Hydrogenolysis : Treatment with H/Pd-C removes the Cbz group, yielding a free amine. Analogous Cbz-protected compounds (e.g., Z-L-valyl-L-glycine) undergo this reaction quantitatively .
-
Selective Deprotection : The Cbz group remains stable under acidic conditions (e.g., TFA) but is cleaved by hydrogenolysis without affecting the oxetane ring .
Reactivity of the Acetic Acid Moiety
The carboxylic acid participates in classical transformations:
-
Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under acidic catalysis to form esters. For example, methyl ester analogues are synthesized via transesterification .
-
Amide Coupling : Activated with coupling agents (e.g., TBTU) to form peptide bonds, as demonstrated in oxetane-based β-amino acid oligomers .
-
Decarboxylation : Occurs under thermal or oxidative conditions, though this reaction is less common due to the stabilizing oxetane ring .
Comparative Analysis with Structural Analogues
The table below highlights key differences in reactivity between 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid and related compounds:
Key Research Findings
-
Synthetic Applications : The oxetane ring’s rigidity improves pharmacokinetic properties in drug candidates, as seen in Btk inhibitors like fenebrutinib .
-
Stability Studies : Oxetane derivatives exhibit resistance to metabolic degradation compared to cyclopropane analogues .
-
Selectivity : The Cbz group’s orthogonal deprotection enables sequential functionalization in peptide synthesis .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its oxetane ring, which contributes to its stability and reactivity. The presence of the benzyloxycarbonyl group enhances its solubility and bioavailability, making it a suitable candidate for drug formulation.
Pharmaceutical Applications
-
Drug Development :
- The compound has been investigated for its potential as a lead structure in the development of anti-inflammatory agents. Its ability to modulate cyclooxygenase enzymes positions it as a candidate for further exploration in treating inflammatory disorders .
- Preliminary studies indicate that derivatives of this compound may exhibit lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .
- Anticancer Research :
-
Antimicrobial Activity :
- Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The results indicate promising activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that this compound effectively reduced pro-inflammatory cytokines in response to induced inflammation. The compound was administered at varying doses, leading to a significant decrease in markers such as TNF-α and IL-1β, confirming its anti-inflammatory potential .
Case Study 2: Anticancer Efficacy
In vitro assays using cancer cell lines revealed that this compound inhibited cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction, which was confirmed through flow cytometry analysis. These findings suggest that the compound could be developed as a therapeutic agent against certain types of cancer .
Mechanism of Action
The mechanism of action of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid involves its role as a protected intermediate in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between the target compound and its analogs:
Functional Group and Stability Analysis
Protecting Groups: The Z-group (benzyloxycarbonyl) in the target compound is cleaved via hydrogenolysis, while the Boc-group (tert-butoxycarbonyl) in analogs (e.g., CAS 1404193-76-5) is acid-labile . This distinction is critical in multi-step syntheses requiring orthogonal protection strategies. Methoxycarbonyl (CAS 1009120-05-1) offers intermediate stability, balancing reactivity and ease of removal .
Ring Systems :
- Oxetane vs. Thietane : Thietane derivatives (e.g., CAS 2172356-05-5) introduce sulfur atoms, increasing ring strain and polarity compared to oxetane . This may influence binding affinity in medicinal chemistry applications.
Side Chain Modifications :
- Acetic acid vs. Ester : Esters (e.g., benzyl or methyl esters) improve lipophilicity and bioavailability but require hydrolysis to activate the carboxylic acid functionality .
Biological Activity
The compound 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid , also known by its CAS number 1638768-10-1 , is a member of the oxetane family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- CAS Number : 1638768-10-1
The structure of the compound features an oxetane ring, which is known for its unique properties that can influence biological interactions. The presence of the benzyloxycarbonyl group is significant as it may enhance the compound's stability and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO5 |
| Molecular Weight | 279.29 g/mol |
| CAS Number | 1638768-10-1 |
| LogP | Not Available |
The biological activity of this compound is primarily attributed to its structural features:
- Oxetane Ring : The oxetane moiety can influence metabolic pathways and enhance binding affinity with biological targets.
- Benzyloxycarbonyl Group : This group may improve the compound's pharmacokinetic properties, such as solubility and stability.
Research has indicated that compounds containing oxetane rings can exhibit diverse biological activities, including anti-inflammatory and anticancer effects. For example, studies have shown that oxetane derivatives can modulate enzymatic activity and interact with various receptors in cellular pathways .
Case Studies and Research Findings
- Anticancer Activity : A study published in Pharmaceutical Research demonstrated that oxetane-containing compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Properties : Research indicated that derivatives similar to this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
- Metabolic Stability : The incorporation of an oxetane ring has been shown to enhance metabolic stability compared to traditional carbonyl-containing compounds, reducing the likelihood of rapid degradation by cytochrome P450 enzymes .
Table 2: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended synthetic strategies for 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid?
- Methodology : Utilize retrosynthetic analysis to identify key intermediates. The oxetane ring can be synthesized via cyclization of 3-amino-3-(hydroxymethyl)oxetane derivatives, followed by coupling with a benzyloxycarbonyl (Cbz)-protected amine. Acetic acid functionality can be introduced via nucleophilic substitution or ester hydrolysis. AI-driven synthesis tools (e.g., Template_relevance models) can predict feasible routes by referencing databases like PISTACHIO and REAXYS .
- Key Considerations : Protect the amine group with Cbz to prevent unwanted side reactions during oxetane formation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Approach :
- NMR : ¹H and ¹³C NMR to confirm oxetane ring integrity, Cbz group presence, and acetic acid substitution patterns.
- IR Spectroscopy : Identify carbonyl stretches (Cbz: ~1690–1740 cm⁻¹; acetic acid: ~1700–1720 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₄H₁₆N₂O₅) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) and acute oral toxicity (H302) observed in structurally similar Cbz-protected compounds .
- Storage : Store in a dry, ventilated area at room temperature, away from moisture and oxidizers .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reactivity predictions for this compound?
- Strategy : Perform density functional theory (DFT) calculations to analyze steric and electronic effects of the oxetane-Cbz-acetic acid triad. Compare with analogs (e.g., 3-bromophenylacetic acid) to identify substituent impacts on nucleophilicity or stability . Molecular dynamics simulations can predict solubility and aggregation behavior in aqueous systems .
Q. What mechanistic insights explain the biological activity of structurally related compounds?
- Analysis : Marine-derived phenyl ether derivatives with Cbz-like groups exhibit antimicrobial activity via membrane disruption. For this compound, evaluate interactions with bacterial efflux pumps or enzyme active sites using molecular docking. Compare bioactivity data from analogs like 3-(methoxycarbonyl)thiophene derivatives .
Q. How to optimize reaction yields in the presence of competing side reactions?
- Troubleshooting :
- Side Reaction : Hydrolysis of the Cbz group during acetic acid coupling.
- Solution : Use mild coupling agents (e.g., EDC/HOBt) and low-temperature conditions. Monitor pH to avoid premature deprotection .
- Validation : Track reaction progress via TLC or LC-MS, referencing PubChem’s SMILES/InChI data for intermediate identification .
Q. What strategies address discrepancies in stability data under varying pH conditions?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
